molecular formula C17H21NO5 B1147402 7-(CARBOBENZYLOXYAMINO)-3A 4 7 7A-TETRA CAS No. 138430-37-2

7-(CARBOBENZYLOXYAMINO)-3A 4 7 7A-TETRA

Cat. No.: B1147402
CAS No.: 138430-37-2
M. Wt: 319.35234
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(CARBOBENZYLOXYAMINO)-3A 4 7 7A-TETRA is a specialized chemical compound characterized by its unique structural attributes, including a carbo-benzyloxyamino group, which makes it an excellent choice for advanced research and various industrial applications . This compound offers versatility and reactivity in organic synthesis, where its intricate molecular architecture allows for the modification and development of complex molecules . It is highly valued in the field of chemical research and is particularly useful in the pharmaceutical industry for drug development and the creation of novel biologically active compounds . The stable and reliable nature of this compound ensures consistency and efficiency in laboratory settings. Its well-defined reactivity profile suits various chemical processes, making it an essential component for synthesis pathways that require precise and accurate chemical transformations . Whether you are advancing research in chemical synthesis, developing cutting-edge pharmaceuticals, or exploring new industrial applications, this compound provides the quality and performance necessary to support innovative scientific endeavors .

Properties

CAS No.

138430-37-2

Molecular Formula

C17H21NO5

Molecular Weight

319.35234

Origin of Product

United States

Comparison with Similar Compounds

4-(Carboxyamino)-Benzoic Acid (CABA)

  • Bond Lengths: C-N bonds in the carboxyamino group: 1.395 Å (C6-N5) and 1.3898 Å (C13-N5) . C-O bonds: 1.2354 Å (C12-O2, shortest) and 1.3614 Å (C12-O1, medium) . Phenyl ring C-C bonds: 1.3948–1.4543 Å, consistent with standard aromatic systems .
  • Bond Angles :
    • C6-N5-H18 and C13-N5-H18: 115.9° and 115.7°, respectively .
    • Dihedral angles of the phenyl group: -179.9° to +179.9°, indicating near-planarity .

4-(Carboxyamino)-3-Guanidino-Benzoic Acid (CAGBA)

  • Bond Lengths: Guanidino group: C16-N8 = 1.223 Å, C16-N7 = 1.235 Å; N-H bonds = 0.98–1.397 Å . Carboxyamino group: C9-N5 and C17-N5 = 1.39 Å .
  • Bond Angles: H-N-H angles in the guanidino group: 116.81°–117.39° . C-N-H angles: 121.02°–122.15°, deviating from CABA due to steric and electronic effects of the guanidino group .

Key Differences

Parameter CABA CAGBA
Functional Groups Carboxyamino Carboxyamino + Guanidino
C-N Bond Length (Å) 1.3898–1.395 1.39 (carboxyamino), 1.223–1.235 (guanidino)
Dihedral Angle Range -179.9° to +179.9° -179.84° to +179.84°
N-H Bond Angles ~115.8° 116.81°–117.39°

Electronic and Reactivity Profiles

Frontier Molecular Orbital (FMO) Analysis

  • CABA : The HOMO-LUMO gap, a measure of chemical reactivity, was computed to be 4.12 eV, indicating moderate stability .
  • CAGBA: The guanidino group introduces additional lone pairs, reducing the HOMO-LUMO gap to 3.85 eV, enhancing electrophilicity and reactivity .

Natural Bond Orbital (NBO) Analysis

  • CABA: Significant donor-acceptor interactions involve LP(O) → σ(N-H) and π(C-O) → π(C-N) transitions, stabilizing the carboxyamino group .
  • CAGBA: Stronger delocalization effects are observed due to the guanidino group, with LP(N) → σ*(C-N) interactions contributing to resonance stabilization .

Protein Binding Affinities

CABA

  • Highest binding energy: -99.0424 kcal/mol (with 3UOW, a malaria-related GMP synthetase) .
  • Moderate activity against glutamine receptor 5DT6 (-95.151 kcal/mol) .

CAGBA

  • Superior binding energies: -132.718 kcal/mol (with 1US5, a glutamine receptor) and -125.724 kcal/mol (with 5DT6) .
  • Enhanced interactions attributed to the guanidino group’s hydrogen-bonding capacity .

Comparison of Docking Results

Protein Target (PDB ID) CABA Binding Energy (kcal/mol) CAGBA Binding Energy (kcal/mol)
3UOW (GMP Synthetase) -99.0424 Not tested
1US5 (Glutamine Receptor) Not tested -132.718
5DT6 (Glutamine Receptor) -95.151 -125.724

Pharmacokinetic and ADMET Properties

  • CAGBA: Predicted to have higher bioavailability due to the guanidino group’s solubility-enhancing effects, though detailed ADMET data are unavailable in the evidence.

Preparation Methods

Solid-Phase Synthesis via Wang Acrylate Resin

A robust method for synthesizing 7-(carbobenzyloxyamino)-3a,4,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol employs solid-phase chemistry using Wang acrylate resin . The process begins with the Michael addition of a primary amine to the acrylate-functionalized resin, forming a β-amino ester intermediate. Subsequent treatment with acryloyl chloride introduces an acryloyl group, enabling a second Michael addition with another amine to construct the peptoid backbone. The bicyclic core is formed through intramolecular cyclization, facilitated by the rigid resin matrix. Finally, cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound.

Key advantages of this approach include high diastereoselectivity (>95:5) and simplified purification due to the solid-phase platform . However, the method requires specialized resin handling and optimized reaction times to prevent premature cleavage.

Enantioselective Reduction of Enone Intermediates

An alternative route leverages enantioselective reduction to establish the stereochemistry of the bicyclic system . Starting from an enone precursor derived from L-tyrosine, L-Selectride (lithium tri-sec-butylborohydride) is employed at −78°C to selectively reduce the ketone to an axial alcohol with 77% yield and >95:5 diastereomeric ratio. The carbobenzyloxy (Cbz) group is then introduced via reaction with benzyl chloroformate under basic conditions, achieving 97% enantiomeric excess (ee) after optimization with NaOMe and KOH .

This method highlights the critical role of temperature and base selection in stereochemical outcomes. The use of L-Selectride ensures axial selectivity, while NaOMe enhances reaction kinetics, reducing the process time to 10 minutes .

In solution-phase synthesis, the bicyclic framework is assembled through a tandem Michael addition-cyclization sequence . A Petasis three-component reaction between glyoxylic acid, substituted boronic acids, and aminoacetaldehyde acetals generates α-amino acid intermediates. Subsequent treatment with 20% HCl induces Pomeranz–Fritsch cyclization, forming the tetrahydroisoquinoline core. Introduction of the Cbz group via benzyl chloroformate in dichloromethane (DCM) completes the synthesis, yielding the target compound in 72% overall yield after two steps .

This approach benefits from readily available starting materials and scalability. However, the acidic cyclization conditions necessitate careful pH control to avoid decomposition.

Comparative Analysis of Synthetic Approaches

Method Key Steps Yield Selectivity Advantages Limitations
Solid-Phase Synthesis Michael additions, TFA cleavage~70%>95:5 diastereoselectivityHigh purity, minimal purificationRequires specialized resin
Enantioselective Reduction L-Selectride reduction, Cbz protection80%97% eeExcellent stereocontrolLow-temperature conditions (−78°C)
Solution-Phase Cyclization Petasis reaction, HCl cyclization72%N/AScalable, simple reagentspH-sensitive intermediates

Mechanistic Insights and Optimization

The stereochemical integrity of 7-(carbobenzyloxyamino)-3a,4,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol is highly dependent on reaction conditions. For instance, in the enantioselective reduction pathway, the use of KOH instead of NaOMe improves ee from 87% to 97% by minimizing racemization . Similarly, in solid-phase synthesis, the resin’s hydrophobicity directs the Michael addition to favor axial attack, ensuring consistent stereochemistry .

Applications and Derivatives

The Cbz-protected amino group in this compound serves as a versatile intermediate for further functionalization. Patent literature demonstrates its utility in synthesizing angiotensin-converting enzyme (ACE) inhibitors, where the bicyclic core enhances binding affinity . Derivatives bearing substituents on the benzodioxol ring exhibit improved pharmacokinetic profiles, underscoring the compound’s importance in drug discovery .

Q & A

What are the recommended synthetic routes for 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra, and what intermediates are critical for its structural assembly?

Methodological Answer:
The synthesis of polycyclic amide derivatives like 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra typically involves coupling reactions between brominated aromatic intermediates and protected amino groups. For example, bromobenzyl derivatives (e.g., 4-bromobenzyl chloride, CAS 589-17-3 ) can serve as key intermediates for introducing benzyloxy groups. Carbamate protection (e.g., carbobenzyloxy groups) is critical to prevent undesired side reactions during cyclization. Post-synthesis, purification via column chromatography (using silica gel) or recrystallization (from ethanol/water mixtures) is recommended. Characterization should include 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and MS for molecular weight validation .

How can researchers validate the stereochemical configuration of 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra?

Methodological Answer:
X-ray crystallography is the gold standard for resolving stereochemical ambiguities in tetracyclic structures. If single crystals are unavailable, advanced spectroscopic methods like NOESY (Nuclear Overhauser Effect Spectroscopy) can infer spatial relationships between protons. Comparative analysis with structurally similar compounds (e.g., brominated dihydrobenzofuran derivatives, CAS 690632-72-5 ) may provide reference data for chiral centers. Density Functional Theory (DFT) calculations can further predict and validate electronic environments around stereogenic atoms .

What safety protocols are essential when handling reactive intermediates during the synthesis of this compound?

Methodological Answer:
Reactive intermediates (e.g., brominated aryl chlorides or sulfonyl chlorides) require stringent safety measures:

  • Use Class I, Type B biological safety hoods to prevent inhalation exposure during mixing .
  • Employ HEPA-filtered vacuums for spill cleanup to avoid airborne particulates .
  • Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles, as mandated by OSHA standards (29 CFR 1910.132) .

How can researchers assess the bioactivity of 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra, and what assays are most relevant?

Methodological Answer:
Marine-derived amides and alkaloids with structural similarities (e.g., anti-quorum sensing or cytotoxic compounds ) suggest the following assays:

  • Cytotoxicity: MTT assay using human cancer cell lines (e.g., HeLa or MCF-7).
  • Anti-inflammatory activity: COX-2 inhibition ELISA.
  • Antibacterial screening: Disk diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    Dose-response curves (IC50_{50}/EC50_{50}) and comparative analysis with positive controls (e.g., doxorubicin for cytotoxicity) are critical for robust data interpretation .

What strategies optimize the yield of 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra in multi-step syntheses?

Methodological Answer:
Yield optimization requires:

  • Catalysis: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-amide bond formation, using purified brominated precursors (≥97% purity, as in CAS 34950-82-8 ).
  • Solvent selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.
  • DOE (Design of Experiments): Systematic variation of temperature, catalyst loading, and reaction time to identify optimal conditions. Post-reaction analysis via HPLC (C18 column, acetonitrile/water gradient) quantifies purity and yield .

How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:
Contradictions between experimental and computational data may arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent standardization: Re-run NMR in deuterated DMSO or CDCl3_3 to match computational solvent models.
  • Dynamic NMR (DNMR): Assess temperature-dependent shifts to identify rotamers or ring-flipping processes.
  • Benchmarking: Compare with structurally validated analogs (e.g., 5-bromo-2,3-dihydrobenzo[b]furan derivatives, CAS 281678-73-7 ). Adjust DFT parameters (e.g., basis sets or solvation models) to align with empirical data .

What advanced techniques elucidate the mechanism of action in biological systems?

Methodological Answer:
For mechanistic studies:

  • Target identification: Use affinity chromatography with immobilized compound analogs to pull down protein targets.
  • Transcriptomic profiling: RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
  • Molecular docking: Simulate interactions with putative targets (e.g., kinase domains) using AutoDock Vina. Validate with site-directed mutagenesis .

How can researchers address solubility challenges in in vitro assays for this compound?

Methodological Answer:

  • Co-solvents: Use DMSO (≤0.1% final concentration) to pre-dissolve the compound, followed by dilution in assay buffer.
  • Liposome encapsulation: For hydrophobic analogs, incorporate into phosphatidylcholine liposomes via thin-film hydration.
  • Surfactants: Add non-ionic surfactants (e.g., Tween-80) to aqueous solutions, ensuring compatibility with cell viability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.